molecular formula C22H28O9 B1167818 Fmoc-Lys(Boc)-ODhbt CAS No. 114119-89-0

Fmoc-Lys(Boc)-ODhbt

Cat. No.: B1167818
CAS No.: 114119-89-0
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Description

Fmoc-Lys(Boc)-ODhbt: is a derivative of lysine, an essential amino acid, used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group, a tert-butoxycarbonyl (Boc) protecting group at the epsilon-amino group, and an oxime derivative of 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) at the carboxyl group. This combination of protecting groups makes it a versatile reagent in peptide synthesis, allowing for selective deprotection and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-ODhbt typically involves multiple steps:

    Protection of Lysine: The epsilon-amino group of lysine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Fmoc Protection: The alpha-amino group is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling with ODhbt: The carboxyl group of the protected lysine is then coupled with the oxime derivative of 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions under controlled conditions.

    Purification: The product is purified using techniques like crystallization, precipitation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-Lys(Boc)-ODhbt undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group forms an amide bond with the amino group of another amino acid or peptide.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.

    Coupling: HBTU or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).

Major Products:

    Deprotected Lysine Derivatives: Removal of the Fmoc and Boc groups yields free lysine derivatives.

    Peptide Products: Coupling reactions yield peptides with the desired sequence.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Lys(Boc)-ODhbt is widely used in the synthesis of peptides, allowing for the incorporation of lysine residues with orthogonal protection.

    Solid-Phase Synthesis: It is used in solid-phase peptide synthesis (SPPS) to build peptide chains on a solid support.

Biology and Medicine:

    Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: this compound is used in the production of synthetic peptides for research and industrial applications.

    Pharmaceuticals: It is used in the synthesis of peptide drugs and diagnostic agents.

Mechanism of Action

Deprotection Mechanism:

    Fmoc Group: The Fmoc group is removed by base-induced beta-elimination, forming a dibenzofulvene byproduct and releasing the free amino group.

    Boc Group: The Boc group is removed by acid-induced cleavage, forming tert-butyl cation and carbon dioxide.

Coupling Mechanism:

    Amide Bond Formation: The carboxyl group of Fmoc-Lys(Boc)-ODhbt reacts with the amino group of another amino acid or peptide, forming an amide bond through nucleophilic attack.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-ODhbt but lacks the ODhbt group, making it less versatile in certain coupling reactions.

    Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, used for different protection strategies in peptide synthesis.

    Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of Boc, used for different orthogonal protection strategies.

Uniqueness:

    Versatility: The presence of both Fmoc and Boc groups allows for selective deprotection and coupling, making this compound highly versatile in peptide synthesis.

    ODhbt Group: The ODhbt group enhances the reactivity and stability of the compound, making it suitable for complex peptide synthesis.

Properties

CAS No.

114119-89-0

Molecular Formula

C22H28O9

Molecular Weight

0

Synonyms

Fmoc-Lys(Boc)-ODhbt

Origin of Product

United States

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